Product packaging for CS5 Peptide(Cat. No.:CAS No. 107978-81-4)

CS5 Peptide

Cat. No.: B012805
CAS No.: 107978-81-4
M. Wt: 2380.6 g/mol
InChI Key: GMOURHLUOZIONB-YJYJPCDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The CS5 Peptide is a defined fragment derived from the type III connecting segment (IIICS) region of human fibronectin, a critical component of the extracellular matrix. This synthetic peptide encompasses a key bioactive sequence that serves as a specific ligand for the α4β1 integrin receptor (VLA-4), facilitating targeted cell adhesion and spreading events in experimental models . Mechanism of Action and Research Applications The core mechanism of the this compound involves its recognition by the α4β1 integrin on cell surfaces. The minimal active site within the CS5 sequence is the tetrapeptide Arg-Glu-Asp-Val (REDV) . This interaction is a classic example of receptor-ligand binding in cell-matrix communication. The peptide is an essential tool for investigating fundamental biological processes, including: Endothelial Cell Research: The CS5/REDV sequence specifically promotes the adhesion and spreading of human umbilical vein endothelial cells (HUVECs), making it a prime candidate for vascular graft engineering and biomaterial development aimed at creating non-thrombogenic surfaces . Cancer and Melanoma Cell Studies: The this compound supports the adhesion of melanoma cells via the α4β1 integrin, providing a model system for studying metastasis and tumor cell migration . Integrin-Specific Adhesion: CS5 is instrumental in dissecting the function of the α4β1 integrin, as adhesion to this peptide is specifically blocked by monoclonal antibodies against the α4 or β1 subunits . Biomaterial Functionalization: Researchers incorporate the CS5 domain into artificial extracellular matrix (aECM) proteins to create bioactive scaffolds that support cell attachment while offering tunable mechanical properties, crucial for tissue engineering applications . Key Research Value This high-purity peptide allows for precise, reductionist studies of integrin-mediated adhesion without the complexity of full-length fibronectin. Its specificity for α4β1 integrin, contrasted with the broader RGD-dependent integrin binding in fibronectin's central cell-binding domain, enables researchers to probe specific signaling pathways and cellular responses. The this compound is supplied as a lyophilized powder, ensuring stability and convenient reconstitution for your specific assay conditions. Please Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C107H158N28O34 B012805 CS5 Peptide CAS No. 107978-81-4

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H158N28O34/c1-11-54(8)86(131-92(154)65(28-32-77(109)138)123-103(165)87(55(9)12-2)132-93(155)67(31-35-82(145)146)121-90(152)64(29-33-80(141)142)118-78(139)46-108)101(163)115-49-79(140)119-70(42-59-47-112-50-116-59)98(160)133-88(56(10)13-3)105(167)134-37-15-18-75(134)100(162)122-63(17-14-36-114-107(110)111)89(151)120-66(30-34-81(143)144)91(153)127-73(45-84(149)150)99(161)130-85(53(6)7)102(164)128-72(44-83(147)148)97(159)125-69(40-57-20-24-61(136)25-21-57)95(157)126-71(43-60-48-113-51-117-60)96(158)124-68(39-52(4)5)94(156)129-74(41-58-22-26-62(137)27-23-58)104(166)135-38-16-19-76(135)106(168)169/h20-27,47-48,50-56,63-76,85-88,136-137H,11-19,28-46,49,108H2,1-10H3,(H2,109,138)(H,112,116)(H,113,117)(H,115,163)(H,118,139)(H,119,140)(H,120,151)(H,121,152)(H,122,162)(H,123,165)(H,124,158)(H,125,159)(H,126,157)(H,127,153)(H,128,164)(H,129,156)(H,130,161)(H,131,154)(H,132,155)(H,133,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,168,169)(H4,110,111,114)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOURHLUOZIONB-YJYJPCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H158N28O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107978-81-4
Record name CS5 Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Structure and Sequence Analysis of Cs5 Peptide

Primary Amino Acid Sequence of CS5 Peptide

The primary amino acid sequence of this compound is H-Gly-Glu-Glu-Ile-Gln-Ile-Gly-His-Ile-Pro-Arg-Glu-Asp-Val-Asp-Tyr-His-Leu-Tyr-Pro-OH nih.gov. This sequence corresponds to residues 90-109 of the IIICS region of fibronectin capes.gov.brnih.gov.

The sequence can be represented using the one-letter code as GEEIQIGHIPREDVDYHLYP nih.gov.

Table 1: Primary Amino Acid Sequence of this compound

PositionThree-Letter CodeOne-Letter CodeAmino Acid
1GlyGGlycine
2GluEGlutamic acid
3GluEGlutamic acid
4IleIIsoleucine
5GlnQGlutamine
6IleIIsoleucine
7GlyGGlycine
8HisHHistidine
9IleIIsoleucine
10ProPProline
11ArgRArginine
12GluEGlutamic acid
13AspDAspartic acid
14ValVValine
15AspDAspartic acid
16TyrYTyrosine
17HisHHistidine
18LeuLLeucine
19TyrYTyrosine
20ProPProline

Structural Determinants and Minimal Active Sequence of this compound (REDV Motif)

Studies have shown that the conformation of CS5 is essential for its biological activity . The peptide contains a specific sequence critical for binding to integrin receptors, primarily α4β1 capes.gov.brnih.govmedchemexpress.comnih.govresearchgate.netnih.gov. The minimal active sequence within CS5 that mediates this adhesion is the tetrapeptide Arg-Glu-Asp-Val (REDV) capes.gov.brnih.govmedchemexpress.comnih.govresearchgate.netnih.gov. This REDV motif is somewhat related to the well-known Arg-Gly-Asp-Ser (RGDS) sequence found in the central cell-binding domain of fibronectin, another key integrin recognition motif capes.gov.brnih.govcore.ac.uk.

The REDV sequence is crucial for the specific adhesion of endothelial cells through binding to α4β1 integrins nih.govresearchgate.net. Research indicates that substrates containing covalently immobilized REDV-containing peptides selectively support the attachment and spreading of human umbilical vein endothelial cells over other cell types like fibroblasts, vascular smooth muscle cells, and blood platelets nih.gov.

Table 2: Key Structural Determinants of this compound

FeatureDescriptionSignificance
Full Sequence (GEEIQIGHIPREDVDYHLYP)20 amino acids, derived from fibronectin IIICS (residues 90-109)Defines the complete primary structure of the studied peptide.
Minimal Active Sequence (REDV)Tetrapeptide motif (Arg-Glu-Asp-Val)Essential for mediating adhesion to α4β1 integrin; confers endothelial cell specificity.
ConformationSpecific 3D structureCrucial for effective binding to integrin receptors.

Conformational Analysis of this compound in Relevant Environments

The conformation of a peptide, its three-dimensional structure, is critical for its interaction with target molecules like integrins . Conformational analysis aims to understand the preferred shapes and flexibility of this compound in different environments.

Spectroscopic Methodologies for this compound Conformational Studies

CD spectroscopy, for instance, is commonly used to estimate the helix content and other secondary structures in peptides by measuring their differential absorption of left and right circularly polarized light nih.govbiorxiv.org. NMR spectroscopy can provide more detailed structural information, including inter-proton distances and torsion angles, which can be used to determine the 3D structure of a peptide in solution anu.edu.aumdpi.comnih.gov. Mass spectrometry, particularly when coupled with techniques like ion mobility, can offer information about the shape and conformational ensembles of peptides in the gas phase nih.gov.

While specific spectroscopic studies focusing solely on the conformation of the isolated this compound in various environments were not extensively detailed in the search results, these methodologies are standard for peptide conformational analysis and would be applicable to CS5 anu.edu.aunih.govsbmu.ac.irresearchtrends.netmdpi.comnih.gov. Research on other peptides has demonstrated the utility of these methods in understanding how sequence and environment influence conformation nih.govnih.gov.

Computational Approaches to this compound Conformation

Computational methods play a significant role in predicting and analyzing peptide conformations sbmu.ac.irresearchtrends.netnaturalproducts.netbakerlab.orgmdpi.comfrontiersin.orgplos.orgdrugdesign.org. Techniques such as molecular dynamics (MD simulations), homology modeling, and peptide folding algorithms can be used to predict the likely 3D structures of peptides in different conditions bakerlab.orgmdpi.complos.orgoaepublish.com.

Computational models have indicated that modifications to the sequence of CS5 can significantly alter its binding affinity and biological effects, highlighting the link between sequence, structure, and function . These approaches can help researchers understand the conformational landscape of CS5, identify stable conformers, and predict how the peptide might interact with its receptor at a molecular level bakerlab.orgmdpi.complos.orgdrugdesign.org. Computational analysis can complement experimental spectroscopic data, providing a more comprehensive understanding of this compound conformation nih.gov. Tools exist to predict peptide structures from their amino acid sequences mdpi.com.

Table 3: Methodologies for Conformational Analysis

Methodology TypeSpecific TechniquesInformation Provided
SpectroscopicCircular Dichroism (CD)Secondary structure content (helix, sheet, coil) nih.govbiorxiv.org.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed 3D structure, dynamics, and interactions. anu.edu.aumdpi.comnih.gov
Mass Spectrometry (MS) / Ion Mobility-Mass Spectrometry (IM-MS)Mass, sequence, and conformational ensembles in the gas phase. nih.gov
ComputationalMolecular Dynamics (MD) SimulationsPeptide flexibility, conformational changes over time, interaction dynamics. plos.orgoaepublish.com
Peptide Folding Algorithms (e.g., PEP-FOLD)Prediction of 3D structures from amino acid sequence. mdpi.com
Homology ModelingBuilding 3D models based on known structures of similar peptides/proteins.

Biochemical and Biophysical Characterization of Cs5 Peptide

Sequence Verification and Purity Assessment of Synthetic CS5 Peptide

Ensuring the correct amino acid sequence and high purity of a synthetic peptide is paramount before its use in downstream applications. Several analytical techniques are utilized for this purpose.

Mass Spectrometry-Based Sequencing (e.g., LC-MS, ESI-MS, MALDI-TOF MS/MS)

Mass spectrometry (MS) is a powerful tool for verifying the molecular weight and sequence of peptides. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS/MS) are commonly used sepscience.comshimadzu.comresearchgate.net.

Peptide sequencing using tandem mass spectrometry (MS/MS) involves fragmenting ionized peptides and detecting the resulting charged fragments sepscience.comresearchgate.net. By analyzing the mass-to-charge (m/z) values of these fragments, the amino acid sequence can be deduced. The fragmentation typically occurs along the peptide backbone, generating characteristic ions (e.g., b and y ions) that correspond to specific amino acid residues or sequences sepscience.com.

High-Performance Liquid Chromatography (e.g., RP-HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is a standard technique for assessing peptide purity sigmaaldrich.commyskinrecipes.commtoz-biolabs.combiocat.comwindows.net. HPLC separates peptides based on their hydrophobicity, and the purity is determined by the ratio of the area under the curve (AUC) of the main peptide peak to the total AUC of all peaks in the chromatogram myskinrecipes.commtoz-biolabs.com. Detection is commonly performed at 214 nm, where the peptide bond absorbs UV light sigmaaldrich.commyskinrecipes.com.

The purity of synthetic peptides is often reported as a percentage based on HPLC analysis biocat.com. Different purity levels are recommended depending on the intended application, ranging from crude or lower purity for initial screening to >95% or >98% for sensitive bioassays, NMR studies, or clinical trials biocat.com. A high purity (>98%) for a peptide like CS5 would typically be required for detailed structural and biophysical characterization techniques such as NMR biocat.comuzh.ch.

Specific HPLC chromatograms or detailed purity data for the isolated this compound (PubChem CID 16131088) were not extensively detailed in the search results. However, HPLC is a routine method for purifying peptides, and purified peptides with high purity (>98%) have been reported using semi-preparative C18 columns in HPLC windows.net. This suggests that RP-HPLC would be the method of choice for purifying and assessing the purity of synthetic this compound.

Quantitative Amino Acid Analysis (AAA) for this compound

Quantitative Amino Acid Analysis (AAA) is used to determine the amino acid composition and content of a peptide or protein sigmaaldrich.comthermofisher.comnih.govusp.orgresearchgate.netwaters.com. This technique involves hydrolyzing the peptide into its constituent amino acids, followed by separation and quantification of the individual amino acids, typically using chromatography thermofisher.comnih.govusp.orgresearchgate.net. The molar ratios of the amino acids determined by AAA can be compared to the theoretical composition based on the known sequence to confirm the peptide's identity and quantify its concentration nih.govusp.orgwaters.com.

Common methods for AAA include ion-exchange chromatography with post-column ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) derivatization and detection, or reversed-phase liquid chromatography combined with mass spectrometry (LC-MS) after hydrolysis thermofisher.comnih.govusp.orgresearchgate.netwaters.com. Acid hydrolysis using 6 M HCl at elevated temperatures is a standard method for breaking down peptide bonds nih.govresearchgate.net.

While specific quantitative AAA data for the isolated this compound (PubChem CID 16131088) were not found, amino acid analysis has been used to verify the correctness of the composition of a bioproduced polymer containing the this compound sequence, with the measured amino acid content fitting well with the theoretical composition researchgate.net. This demonstrates the applicability of AAA in confirming the amino acid makeup of materials containing the CS5 sequence.

Structural Integrity and Higher-Order Conformation Characterization of this compound

Beyond sequence and purity, understanding the three-dimensional structure and conformational behavior of a peptide is essential for relating structure to function. Biophysical techniques provide insights into the secondary and tertiary structure of peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins criver.comsgs.comnih.govunits.it. CD measures the differential absorption of left and right circularly polarized light by a molecule nih.govunits.it. The far-UV CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone and can provide information on the presence and relative amounts of different secondary structures such as alpha-helices, beta-sheets, turns, and random coils criver.comnih.govunits.it.

The shape and intensity of the far-UV CD spectrum are characteristic of different secondary structures. For example, alpha-helical peptides typically show double minima at approximately 208 nm and 222 nm and a maximum at 193 nm, while beta-sheet structures often exhibit a minimum at 218 nm and a maximum at 195 nm units.it. The near-UV CD spectrum (250-350 nm) provides information about the tertiary structure, arising from the absorption of aromatic amino acid side chains (tyrosine, tryptophan, and phenylalanine) and disulfide bonds criver.comunits.it.

While detailed CD spectra specifically for the isolated this compound (PubChem CID 16131088) were not found, CD spectroscopy has been used to evaluate the secondary structure of materials incorporating a CS5 sequence rsc.org. CD is also generally used to check if a peptide or protein is folded and to assess its temperature stability uzh.ch. This indicates that CD spectroscopy is a relevant method for investigating the secondary structure and conformational changes of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution osu.eduku.eduuzh.chnmims.eduyoutube.comnih.gov. Both 1D and various 2D NMR experiments (such as COSY, TOCSY, NOESY, and HSQC) are used to obtain detailed structural information uzh.chnmims.eduyoutube.com.

1D NMR spectra provide initial information about the types of nuclei present and their chemical environments youtube.com. 2D NMR experiments provide correlations between nuclei, either through bonds (e.g., COSY, TOCSY, HSQC) or through space (e.g., NOESY, ROESY) uzh.chnmims.eduyoutube.com. These correlations are used for sequential resonance assignment, which is the process of assigning each signal in the NMR spectrum to a specific nucleus in the peptide sequence uzh.chnmims.edu. The intensities of cross-peaks in NOESY spectra are related to the distances between protons, providing spatial restraints that are used in conjunction with dihedral angle restraints (often derived from coupling constants) to calculate the 3D structure of the peptide uzh.chnmims.eduyoutube.com.

NMR spectroscopy is particularly well-suited for determining the structures of relatively small peptides uzh.ch. High peptide purity (>95%) is typically required for detailed NMR studies biocat.comuzh.ch.

While specific NMR data or a determined 3D structure for the isolated this compound (PubChem CID 16131088) were not found in the searched literature, NMR spectroscopy is a standard method for peptide structural elucidation osu.eduuzh.chnmims.edunih.gov. Given the size of the this compound, 1D and 2D NMR techniques would be applicable for its structural characterization in solution, provided sufficient sample quantity and purity are available.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the secondary structure of peptides and proteins. rsc.orgwarwick.ac.uk The amide I band, typically located between 1600 and 1700 cm⁻¹, is particularly sensitive to the backbone conformation and is commonly used for this analysis. rsc.orgresearchgate.net By analyzing the absorption bands in this region, researchers can gain insights into the presence and proportion of different secondary structures such as alpha-helices, beta-sheets, turns, and random coils. rsc.orgresearchgate.net Studies utilizing FTIR have characterized the secondary structure of various peptides by examining the amide I, II, and III bands. researchgate.net Deconvolution of FTIR spectra can provide quantitative information on the percentages of different secondary structure elements. researchgate.net For instance, one study on a different peptide showed that its secondary structure was primarily beta-sheet, with specific percentages for beta-sheet, random coil, alpha-helix, and beta-turn structures determined from the amide I region. rsc.org

Interaction Kinetics and Thermodynamics of this compound

Understanding how this compound interacts with other molecules is crucial for elucidating its biological function and potential applications. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used to characterize the kinetics and thermodynamics of molecular interactions involving peptides. wikipedia.orgnih.govnih.gov

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to study biomolecular interactions, providing information on binding kinetics, affinity, and specificity. nih.govcreative-proteomics.comnih.gov SPR measures the change in mass concentration at the sensor surface as molecules bind or dissociate. nih.gov By immobilizing one binding partner (ligand) on a sensor chip and flowing the other partner (analyte) over the surface, SPR can determine association rate constants (ka) and dissociation rate constants (kd). nih.govnih.govbiosensingusa.com These rate constants can then be used to calculate the equilibrium dissociation constant (KD), which represents the binding affinity. nih.govbiosensingusa.com SPR can be performed by covalently linking the ligand to the chip or by using high-affinity non-covalent capture methods, such as immobilizing a biotinylated peptide on a streptavidin-coated chip. nih.govbiosensingusa.com This latter approach can ensure a homogeneous orientation of the immobilized peptide, leading to high-quality kinetic data. nih.gov SPR is a versatile technique applicable to studying interactions between various molecules, including proteins and peptides. nih.govbiosensingusa.comreactionbiology.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular interaction, providing a comprehensive thermodynamic profile. wikipedia.orgnih.gov ITC experiments involve the incremental injection of one binding partner into a solution containing the other partner, while maintaining a constant temperature. wikipedia.org By quantifying the heat changes, ITC can simultaneously determine the binding constant (Ka, the inverse of KD), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. wikipedia.orgnih.gov These parameters provide insights into the driving forces of the binding process. For example, a study on the interaction between TRAF2 and tumor necrosis factor receptor peptides using ITC revealed that the interaction was primarily driven by exothermic enthalpy. nih.gov ITC is a label-free technique and can be used to study a wide range of interactions, including protein-peptide binding. wikipedia.orgnih.govnih.gov It is particularly valuable for understanding the energetics of binding and the role of factors like temperature dependence. wikipedia.orgnih.gov

Investigation of this compound Self-Assembly and Aggregation

The ability of peptides to self-assemble into ordered structures is a significant area of research with implications for biomaterial design and understanding biological processes. mdpi.comresearchgate.netnih.gov Techniques like Atomic Force Microscopy (AFM) and Dynamic Light Scattering (DLS) are employed to investigate the self-assembly and aggregation behavior of peptides. mdpi.comresearchgate.netbiorxiv.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface morphology of materials at the nanoscale, making it suitable for studying peptide self-assembly and the formation of aggregates. mdpi.comresearchgate.netresearchgate.netnanosensors.com AFM can provide detailed images of the structures formed by peptides, such as fibers, micelles, or globular aggregates. mdpi.comresearchgate.netnanosensors.com For instance, AFM has been used to observe the formation of long fibers with varying diameters in studies of self-assembling polypeptides. mdpi.com It can also reveal the internal structure of aggregates, such as the presence of fibrils. researchgate.net AFM is often used in non-contact mode for imaging delicate biological samples like peptide assemblies. nanosensors.com

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size and size distribution of particles in solution, including peptide aggregates. biorxiv.orgformulationbio.com2bind.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. formulationbio.com From these fluctuations, the diffusion coefficient of the particles is determined, which is then converted to a hydrodynamic size using the Stokes-Einstein equation. formulationbio.com DLS is particularly useful for detecting the presence of aggregates, even at low concentrations, and for monitoring changes in particle size over time or under different conditions, providing insights into the kinetics of aggregation and the stability of peptide solutions. biorxiv.orgformulationbio.com2bind.com DLS can provide information on the polydispersity of a sample, indicating the presence of particles with different sizes. formulationbio.com It is a valuable tool for formulation screening and stability assessment of peptides and proteins. formulationbio.com2bind.comresearchgate.net

Cryogenic Electron Microscopy (Cryo-EM)

The this compound is a specific amino acid sequence located within the alternatively spliced IIICS region of human fibronectin, a large extracellular matrix glycoprotein (B1211001) nih.govnih.govresearchgate.net. This peptide sequence, notably containing the REDV motif, is recognized by the integrin α4β1 and plays a role in cell adhesion and migration nih.govnih.govplos.orgresearchgate.net.

Cryogenic Electron Microscopy (Cryo-EM) is a powerful structural biology technique used to determine the high-resolution structures of biological macromolecules and assemblies in a near-native state americanpeptidesociety.orgglatt-lab.pl. It involves rapidly freezing samples at cryogenic temperatures, preserving their structure in a vitrified ice layer, and then imaging them with an electron microscope americanpeptidesociety.org. This method is particularly well-suited for studying large protein complexes, flexible molecules, and supramolecular assemblies that are difficult to crystallize for X-ray crystallography americanpeptidesociety.org.

While Cryo-EM has proven invaluable for elucidating the structures of various biological entities, including large protein complexes and amyloid fibrils formed by peptide aggregation americanpeptidesociety.orgglatt-lab.plethz.chbiorxiv.org, its application to the direct determination of the high-resolution structure of small, isolated peptides like CS5 is less common. The resolution achievable with Cryo-EM can be influenced by the size and stability of the particle being studied, with smaller molecules often posing greater challenges for high-resolution reconstruction compared to larger complexes americanpeptidesociety.org.

Research involving the this compound has frequently focused on its functional role within the context of the larger fibronectin protein and its interactions with integrin receptors nih.govnih.govplos.orgresearchgate.net. Electron microscopy techniques, including cryo-scanning electron microscopy, have been applied to study the macromolecular structure of fibronectin fibrils, providing insights into how fibronectin, containing regions like CS5, is assembled into the extracellular matrix nih.govresearchgate.netnih.govdntb.gov.ua. These studies visualize the larger fibrillar structures rather than the atomic details of the small this compound itself.

As of the current available research, detailed high-resolution structural data specifically for the isolated this compound determined solely through Cryo-EM were not identified in the reviewed literature. Cryo-EM studies in the context of CS5 are more commonly associated with the structural analysis of larger complexes or assemblies involving the fibronectin protein where the CS5 region resides.

Molecular Interactions and Receptor Binding of Cs5 Peptide

Identification and Characterization of CS5 Peptide Receptors

The this compound functions as a cell-binding domain by interacting with specific integrin receptors on the cell surface.

Integrin α4β1 as a Key Receptor for this compound

Research has identified integrin α4β1 as a primary receptor for the this compound. capes.gov.brnih.govresearchgate.netacs.org This integrin heterodimer recognizes the CS5 site within the IIICS region of fibronectin, mediating cellular adhesion. capes.gov.brnih.govresearchgate.net Studies using antifunctional monoclonal antibodies against the α4 and β1 integrin subunits have shown inhibition of cell adhesion to immobilized CS5, providing evidence for α4β1 as its receptor. capes.gov.brnih.gov Integrin α4β1 is also known to be a receptor for the CS1 site in the IIICS region on various cell types, including melanoma cells, lymphocytes, hematopoietic stem cells, and human umbilical vein endothelial cells (HUVECs). researchgate.netnih.gov

Specificity and Selectivity of this compound-Receptor Interactions

While integrin α4β1 recognizes both CS1 and CS5 peptides, studies suggest that these peptides may be recognized by the same or overlapping sites on the integrin. capes.gov.brnih.gov However, the cellular responses mediated by CS5 can be distinct from those mediated by other cell-binding domains like the RGD sequence, which primarily binds to αvβ3 and α5β1 integrins. acs.org For instance, while RGD-containing proteins can induce faster cell spreading, proteins containing the CS5 domain may lead to different spreading kinetics. acs.org Substrates presenting immobilized REDV-containing peptides, the minimal active sequence within CS5, selectively support the attachment and spreading of HUVECs over other cell types like fibroblasts, vascular smooth muscle cells, and blood platelets. nih.gov

Role of the REDV Motif in this compound-Mediated Recognition

The minimal active sequence within the this compound that is responsible for its cell-binding activity is the tetrapeptide Arg-Glu-Asp-Val (REDV). capes.gov.brnih.govresearchgate.netnih.gov This REDV motif is crucial for mediating adhesion to the IIICS region of plasma fibronectin by binding to integrin α4β1. researchgate.netmedchemexpress.commedchemexpress.com The REDV sequence in CS5 is somewhat related to the Arg-Gly-Asp-Ser (RGDS) sequence found in the central cell-binding domain of fibronectin, another important integrin recognition motif. capes.gov.brnih.gov

Competitive Binding Studies with this compound Analogues and Antagonists

Competitive binding studies have been instrumental in understanding the interaction between this compound and integrin α4β1. In such studies, the ability of this compound or its analogues to inhibit cell adhesion to surfaces coated with CS1 or CS5 has been evaluated. capes.gov.brnih.gov These experiments have shown that this compound can inhibit cell spreading on both CS1- and CS5-coated surfaces, suggesting shared or overlapping binding sites on α4β1. capes.gov.brnih.gov

Studies using RGDS peptide homologues have also provided insights into the specificity of CS5-receptor interaction. While GRGDS, GRGES, and REDV peptides were found to be inhibitory for cell spreading on CS1- and CS5-IgG conjugates, GRDGS had no effect. capes.gov.brnih.gov This contrasts with spreading on a fibronectin fragment containing the central cell-binding domain, which was inhibited only by GRGDS. capes.gov.brnih.gov This highlights the specific recognition of the REDV motif by α4β1 in the context of the IIICS region. capes.gov.brnih.gov

Competitive peptide inhibition studies have confirmed that adhesion mediated by proteins containing the CS5 cell-binding domain is sequence-specific. acs.orgnih.gov

Computational Modeling of this compound-Receptor Binding

Computational modeling approaches, such as molecular docking simulations, are valuable tools for investigating the interaction between peptides and their receptors at a molecular level. nih.govfrontiersin.orgfrontiersin.org

Molecular Docking Simulations of this compound

While specific detailed molecular docking studies focused solely on the full-length this compound binding to integrin α4β1 were not extensively detailed in the search results, computational models generally indicate that the conformation of a peptide is essential for its biological activity and that modifications to its sequence can alter binding affinity and biological effects. Molecular docking simulations can predict the binding poses and affinities of peptides to their target proteins, providing insights into the key residues involved in the interaction. nih.govfrontiersin.orgfrontiersin.org These studies often involve evaluating binding energies and the types of interactions formed, such as hydrophobic interactions and hydrogen bonds. nih.gov While challenging due to peptide flexibility, computational methods are being developed and refined to improve the accuracy of predicting peptide-protein binding. frontiersin.org

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular Dynamics (MD) simulations are computational techniques used to study the dynamic behavior of biological molecules, such as peptides and proteins, at an atomic level over time. By simulating the motion of atoms based on physical laws and force fields, MD can provide insights into the conformational changes of the peptide and receptor, the stability of the complex, and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces) at the binding interface. americanpeptidesociety.orgnih.gov

Binding Free Energy Calculations (e.g., MMGBSA)

Binding free energy calculations, such as those employing the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) methods, are computational approaches used to estimate the strength of the interaction between a ligand (like this compound) and its receptor (α4β1 integrin). researchgate.netfrontiersin.org These methods typically utilize snapshots obtained from MD simulations of the complex. researchgate.netfrontiersin.org

The MM/GBSA method calculates the binding free energy as the sum of several energy terms: the molecular mechanics energy (including bonded and non-bonded interactions) of the complex, the solvation free energy (polar and non-polar contributions) of the complex, and the solvation free energies of the individual receptor and ligand, often with an estimation of the entropic contribution upon binding. researchgate.netfrontiersin.org

For the this compound-α4β1 integrin complex, MM/GBSA calculations would aim to quantify the affinity between the peptide and the integrin. This could involve calculating the binding free energy for the full this compound or its minimal active sequence (REDV) bound to α4β1. While MM/GBSA is a popular method for estimating binding free energies in protein-peptide systems, specific results or data from MM/GBSA calculations applied to the CS5-α4β1 interaction were not present in the provided search results. researchgate.netfrontiersin.org

Cellular and Biological Activity of Cs5 Peptide in Vitro and Preclinical Models

CS5 Peptide Modulation of Cell Adhesion

This compound plays a significant role in modulating cell adhesion, a fundamental process in various biological phenomena including tissue development, immune response, and disease progression. Its ability to promote cell adhesion is largely attributed to its specific interaction with the α4β1 integrin. wikipedia.orgnih.govvulcanchem.com

Studies on Endothelial Cell Adhesion (e.g., HUVECs)

Research has demonstrated that CS5 and its minimal active sequence, REDV, promote the adhesion of human umbilical vein endothelial cells (HUVECs). neobioscience.comciteab.comidrblab.net Studies using substrates containing covalently grafted REDV peptides showed significant attachment and spreading of HUVECs. neobioscience.comciteab.com This adhesion to REDV-grafted substrates was inhibited by functional blocking antibodies specifically targeting the α4 and β1 integrin subunits, confirming that α4β1 integrin acts as a receptor for the REDV sequence on HUVECs. citeab.comuni-freiburg.de

Comparative studies using artificial extracellular matrix (aECM) proteins containing either the RGD or CS5 cell-binding domains have provided insights into the relative efficacy of these sequences in promoting HUVEC adhesion. While both RGD and CS5 can support HUVEC adhesion, studies indicate that HUVECs adhere more strongly to substrates presenting the RGD sequence compared to those with the CS5 domain. nih.gov

Investigations into Melanoma Cell Adhesion and Spreading

The alternatively spliced IIICS region of fibronectin, containing both CS1 and CS5 sites, has been identified as a principal region mediating the adhesion of melanoma cells. vulcanchem.comwikipedia.org Synthetic peptides corresponding to CS1 and CS5 were found to support melanoma cell adhesion. vulcanchem.comwikipedia.org Adhesion of melanoma cells to immobilized CS5 was shown to be mediated by the α4β1 integrin, as demonstrated by blocking experiments using anti-α4 or anti-β1 integrin antibodies. vulcanchem.comciteab.com

In peptide inhibition experiments, soluble this compound was found to inhibit melanoma cell spreading on both CS5-IgG and CS1-IgG conjugates, suggesting that CS1 and CS5 are recognized by the same or overlapping sites on α4β1 integrin. vulcanchem.comciteab.com Early studies comparing the adhesion-promoting activities of CS1 and CS5 for B16-F10 melanoma cells indicated that CS1 was significantly more active than CS5, with CS5 being approximately 320-fold less active than intact fibronectin in supporting melanoma cell adhesion. wikipedia.org

Comparative Adhesion Studies across Different Cell Types

This compound exhibits cell type specificity in its adhesion-promoting activity. While it effectively promotes adhesion of endothelial cells and melanoma cells, studies have shown that CS5-IgG conjugates were inactive for the spreading of fibroblastic baby hamster kidney (BHK) cells, highlighting the selective nature of the IIICS adhesion site. wikipedia.org Similarly, when the peptide GREDVY, which includes the minimal binding sequence from CS5, was immobilized on glass substrates, endothelial cells adhered, but fibroblasts, vascular smooth muscle cells, and human blood platelets did not. nih.gov This contrasts with the RGD sequence, which promotes adhesion of a wider variety of cell types. wikipedia.org

This compound Influence on Cell Spreading and Motility

Beyond mediating initial attachment, this compound also influences cell spreading and motility. The interaction of CS5 or the REDV sequence with α4β1 integrin promotes the spreading of endothelial cells and melanoma cells. vulcanchem.comneobioscience.comciteab.com

Studies on HUVECs have shown that substrates grafted with the REDV peptide promote cell spreading. neobioscience.comciteab.com This spreading is associated with the localization of the α4 subunit into fibrillar structures within the spread cells. citeab.comuni-freiburg.de

Comparative studies with RGD-containing substrates have shown differences in the kinetics and extent of cell spreading. HUVECs were found to spread more rapidly on proteins containing the RGD cell-binding domain compared to those containing the CS5 domain. nih.gov For instance, after 60 minutes of adhesion, a significantly higher percentage of HUVECs were well-spread on a substrate with the RGD domain compared to one with the CS5 domain. nih.gov

While the provided search results primarily focus on adhesion and spreading mediated by CS5, fibronectin fragments containing the CS5 region have been implicated in promoting cell motility in certain cell types, such as rabbit corneal epithelial cells. nih.gov However, direct evidence detailing the influence of isolated this compound on the motility of endothelial or melanoma cells within these search results is less prominent compared to adhesion and spreading.

Mechanistic Investigations of this compound-Mediated Cellular Responses

The primary mechanism underlying this compound's cellular effects is its binding to the α4β1 integrin receptor on the cell surface. wikipedia.orgnih.govvulcanchem.com This interaction is specific, and the minimal active sequence responsible for this binding is the REDV tetrapeptide. vulcanchem.comneobioscience.comciteab.com

Intracellular Signaling Pathways Activated by this compound

Engagement of integrins, including α4β1, by their ligands such as this compound initiates intracellular signaling cascades that regulate various cellular processes, including adhesion, spreading, migration, and survival. wikipedia.orgguidetopharmacology.org While the detailed, downstream intracellular signaling pathways specifically activated by this compound through α4β1 integrin are not extensively elaborated in the provided search results, the binding event itself triggers a series of intracellular events.

Evidence from studies on HUVECs adhering to REDV-grafted substrates shows the localization of the α4 integrin subunit into fibrillar structures within spread cells, indicative of the formation of focal adhesions or similar adhesion complexes that serve as hubs for intracellular signaling molecules. citeab.comuni-freiburg.de These complexes link the extracellular matrix to the actin cytoskeleton and activate various signaling molecules, although the specific pathways downstream of α4β1 engagement by CS5 (e.g., involvement of kinases like FAK, Src, or pathways like ERK or PI3K/Akt) are not explicitly detailed in the search results. The interaction of the α4 cytoplasmic tail with adaptor proteins like paxillin (B1203293) is known to influence cell migration and spreading, suggesting a potential point of intracellular signaling regulation. guidetopharmacology.org

The modulation of cell adhesion and spreading by CS5 through α4β1 integrin binding is a crucial step that can influence downstream cellular behaviors and potentially impact processes like inflammation, immune cell trafficking, and cancer metastasis. wikipedia.org

This compound in Artificial Extracellular Matrix Proteins and Advanced Cell Culture Systems

The incorporation of bioactive peptides like CS5 into artificial extracellular matrix proteins and advanced cell culture systems is a key area of research aimed at creating biomimetic environments that can better support cell growth, differentiation, and tissue formation. nih.gov Synthetic materials, including peptide-based hydrogels, offer advantages such as tunability and defined composition, allowing for precise control over the cellular microenvironment compared to natural matrices. corning.comnih.gov

Elastin-like recombinamers (ELRs) are a class of synthetic protein-based biomaterials that are gaining prominence in tissue engineering. nih.govsemanticscholar.org These materials are based on repetitive peptide sequences, often derived from elastin, and can be engineered to incorporate bioactive domains through recombinant DNA technology. nih.govsemanticscholar.orgresearchgate.net The CS5 domain of fibronectin, particularly its REDV sequence, has been successfully incorporated into ELRs to impart specific cell adhesion properties. nih.govuva.esscispace.com

ELRs containing the CS5 fibronectin domain (specifically the REDV sequence) are designed to promote cell attachment, particularly for cell types that express the corresponding integrin receptors, such as α4β1 integrin, which is preferentially expressed in endothelial cells. uva.es This selective interaction is valuable for applications requiring the specific recruitment or support of endothelial cells, such as in the construction of artificial blood vessels or the endothelization of intravascular devices. uva.es Studies have shown that ELRs incorporating the REDV sequence from the CS5 domain can enhance cell adhesion and spreading, demonstrating the functional activity of the incorporated peptide within the synthetic matrix. nih.govuva.esscispace.com The ability to genetically engineer ELRs allows for precise control over the presentation and density of the CS5-derived REDV sequence within the biomaterial structure. nih.govresearchgate.net

Three-dimensional (3D) cell culture systems provide a more physiologically relevant environment for studying cell behavior compared to traditional two-dimensional cultures. corning.comnih.gov Incorporating bioactive peptides like CS5 into 3D culture matrices, such as hydrogels, allows for the creation of defined environments that mimic aspects of the native ECM and influence cell-matrix interactions. nih.govnih.govmdpi.com

Peptide-based hydrogels, including those that could potentially incorporate sequences like CS5 or its active motif REDV, can be designed to control matrix properties such as stiffness, porosity, and the presence of specific cell adhesion ligands. corning.comnih.govmdpi.com The inclusion of the CS5-derived REDV sequence in 3D matrices can promote the adhesion and growth of cells that interact with this motif, contributing to the formation of more complex and organized cellular structures within the culture system. nih.govuva.es While the provided search results discuss the general principles and benefits of using peptides in 3D cell culture and mention the CS5 domain in the context of artificial ECM, specific detailed studies exclusively focused on the impact of this compound itself (outside the context of full-length fibronectin or large fibronectin fragments) on various cell types in 3D culture environments are not explicitly detailed with comprehensive data in the snippets. However, the principle of using such bioactive sequences to guide cell behavior in 3D scaffolds is well-established. nih.gov

Biotechnological Applications and Research Tool Development of Cs5 Peptide

CS5 Peptide in Biosurface Engineering for Enhanced Biocompatibility

Biosurface engineering aims to modify material surfaces to elicit specific biological responses, such as promoting or inhibiting cell adhesion. The interaction of cells with biomaterial surfaces is primarily mediated by adsorbed proteins from the biological environment, which expose specific cell-binding domains like those found in fibronectin. mdpi.com this compound, as a fragment of fibronectin containing a cell-binding domain that interacts with α4β1 integrin, can be utilized to functionalize surfaces. psu.edunih.govacs.org

Immobilizing this compound onto material surfaces can enhance their biocompatibility by providing specific anchoring sites for cells expressing the α4β1 integrin. Studies have shown that surfaces coated with CS5 can support the adhesion and spreading of cells that recognize this peptide sequence. psu.eduashpublications.org This targeted cell adhesion is crucial in developing biomaterials for various applications where controlled cell-surface interactions are desired. The specificity of CS5 for α4β1 integrin allows for selective cell attachment, which can be advantageous in complex biological environments. psu.edunih.govacs.org

Development of this compound-Functionalized Biomaterials for Tissue Engineering Scaffolds

Tissue engineering relies on the development of scaffolds that mimic the native extracellular matrix (ECM) to support cell growth, differentiation, and tissue regeneration. mdpi.comunionbio.comnih.gov Functionalizing biomaterial scaffolds with bioactive peptides is a common strategy to improve cell-scaffold interactions and guide cellular behavior. unionbio.comresearchgate.netbiorxiv.org

This compound has been incorporated into biomaterials, such as elastin-like polypeptides (ELPs), to create scaffolds that promote cell adhesion. acs.orgashpublications.org By genetically engineering or chemically conjugating the CS5 sequence onto scaffold materials, researchers can create environments that specifically recruit and support cells expressing α4β1 integrins, such as certain types of endothelial cells and fibroblasts. psu.eduashpublications.orgmolbiolcell.org This targeted cell interaction can enhance cell infiltration, proliferation, and the deposition of new tissue matrix within the scaffold, which are critical steps in tissue regeneration. mdpi.combiorxiv.org The ability to tune the presentation and density of CS5 on the scaffold surface allows for control over the degree and specificity of cell adhesion, offering a versatile approach in designing scaffolds for specific tissue engineering applications. nih.gov

This compound in Drug Discovery and Lead Optimization Research

Peptides play a significant role in drug discovery as potential therapeutic agents or as tools for identifying and optimizing drug leads. mdpi.comehu.es this compound's specific interaction with α4β1 integrin makes this integrin a potential target for therapeutic intervention, and CS5 itself or its derivatives can be explored in this context. psu.eduacs.orgresearchgate.net

Design and Evaluation of this compound-Based Inhibitors and Antagonists

Given that CS5 is a ligand for α4β1 integrin, peptides based on the CS5 sequence can be designed and evaluated as inhibitors or antagonists of this integrin. psu.eduacs.orgresearchgate.net Disrupting the interaction between α4β1 integrin and its ligands, including fibronectin (via the CS5 site) and VCAM-1, can have therapeutic implications in conditions where this interaction is implicated, such as inflammation, immune responses, and cancer metastasis. psu.eduamericanpeptidesociety.org

Studies have shown that synthetic peptides derived from or mimicking the CS5 sequence can inhibit cell adhesion mediated by α4β1 integrin. psu.edunih.govacs.org For instance, the minimal active sequence within CS5 has been identified as the tetrapeptide Arg-Glu-Asp-Val (REDV). psu.edunih.govacs.orgmolbiolcell.org Peptide homologues, including REDV, have been tested for their ability to inhibit cell spreading on surfaces presenting CS5. psu.edunih.govacs.org This research demonstrates the potential for developing CS5-based peptides as specific inhibitors or antagonists targeting α4β1 integrin function. acs.orgresearchgate.net

Data from inhibition experiments highlight the specificity of these interactions. For example, while the RGD sequence is a major cell-binding site in fibronectin recognized by other integrins like α5β1 and αvβ3, RGD peptide homologues show differential inhibitory effects on cell spreading mediated by the CS5 site. psu.edunih.govacs.org

Peptide SequenceTarget Site/ProteinIntegrin Inhibition of Melanoma Cell Spreading on CS5-IgG Conjugate
CS5α4β1 IntegrinInhibitory psu.edunih.govacs.org
CS1α4β1 IntegrinInhibitory psu.edunih.govacs.org
REDVα4β1 Integrin (minimal CS5)Inhibitory psu.edunih.govacs.org
GRGDSMultiple Integrins (e.g., α5β1, αvβ3)Inhibitory (on CS1/CS5-IgG), but less effective than on RGD site psu.edunih.govacs.org
GRGESControl PeptideInhibitory (on CS1/CS5-IgG) psu.edunih.govacs.org
GRDGSControl PeptideNo effect (on CS1/CS5-IgG) psu.edunih.govacs.org

Targeting Specific Biological Pathways using this compound

The interaction of this compound with α4β1 integrin is part of broader biological pathways that regulate cell behavior. psu.edunih.govacs.org α4β1 integrin signaling is involved in processes such as cell adhesion, migration, survival, and proliferation. psu.eduashpublications.orgamericanpeptidesociety.org By specifically targeting α4β1 integrin with CS5-based peptides, researchers can investigate and modulate these pathways.

For instance, the α4β1 integrin pathway is implicated in the migration and metastasis of certain cancer cells, such as melanoma cells. psu.eduamericanpeptidesociety.org CS5's ability to enhance the adhesion and migration of melanoma cells through α4β1 interaction suggests that interfering with this interaction using CS5-based antagonists could potentially impact cancer progression. psu.edu Research findings indicate that peptides mimicking CS5 can disrupt integrin binding, thereby impairing cancer cell invasion. psu.edu

Furthermore, α4β1 integrin signaling can interact with other cellular pathways, influencing diverse cellular outcomes. ashpublications.orgnih.gov Utilizing this compound as a tool allows for the targeted study of the specific contributions of α4β1 integrin within these complex biological networks.

This compound as a Component in Advanced Gene Delivery Systems (e.g., Non-Viral Vectors)

Non-viral vectors for gene delivery offer potential advantages over viral vectors, including reduced immunogenicity and ease of production. Peptides can be incorporated into non-viral gene delivery systems to enhance their efficiency and targeting capabilities. ehu.es Peptides can assist in DNA condensation, cell membrane penetration, endosomal escape, and nuclear localization.

While general principles of peptide-based gene delivery systems are discussed in the search results, specific information on the use of this compound directly as a component in advanced gene delivery systems is limited. One study mentions "CS5 co-complexation polyplexes" in the context of evaluating transfection efficiency, suggesting that CS5 may be used in conjunction with other materials in gene delivery formulations. Another result refers to human-derived NLS peptides that can improve the transfection efficiency of chitosan-based systems and includes "CS5" in a list related to NLS peptides, although the direct role of CS5 as an NLS peptide is not explicitly detailed.

Advanced Research Methodologies and Future Directions in Cs5 Peptide Research

High-Throughput Screening Technologies for CS5 Peptide Analogues

High-throughput screening (HTS) is a critical technology for the rapid assessment of large libraries of peptide analogues to identify candidates with enhanced activity or novel properties. For the this compound, HTS is instrumental in discovering analogues with improved binding affinity for the α4β1 integrin, increased stability, or enhanced cell-type selectivity.

Methodologies for screening this compound analogues often involve immobilizing a library of peptides onto a surface and measuring cellular adhesion or the binding of purified α4β1 integrin. A notable approach integrates photo-controlled surface chemistry to create chips with orthogonal gradients of peptide densities, allowing for the simultaneous screening of numerous conditions. nih.gov In one such study, the REDV peptide was used to identify a specific surface density that leads to high endothelial cell selectivity against smooth muscle cells. nih.gov

Common HTS formats applicable to this compound research include:

Cell-Based Assays: Screening for peptide-mediated cell adhesion, proliferation, or migration.

Biochemical Assays: Utilizing techniques like fluorescence polarization or surface plasmon resonance to measure the direct binding affinity of peptide analogues to the purified α4β1 integrin receptor.

Competitive Binding Assays: Designing a screening platform where unknown peptide analogues compete with a known, labeled peptide for binding to the target, enabling fast and easy-to-implement screening of large libraries. drugtargetreview.com

The data generated from these screens can be used to establish structure-activity relationships (SAR), guiding the rational design of next-generation this compound analogues.

Table 1: Illustrative High-Throughput Screening Data for this compound Analogues

Analogue IDSequence ModificationBinding Affinity (Kd, nM) for α4β1Endothelial Cell Adhesion (% of Control)
CS5-WTNative Sequence150100%
CS5-A01Val → Ala35065%
CS5-A02Arg → Lys18092%
CS5-A03Cyclic Analogue85145%
CS5-A04PEGylated Analogue160110%

Systems Biology Approaches to Elucidate this compound-Mediated Biological Networks

The binding of the this compound to the α4β1 integrin initiates a cascade of intracellular signals, a process known as "outside-in" signaling. nih.govnih.gov Systems biology provides a holistic framework to understand the complex biological networks affected by this interaction, moving beyond a single pathway to a comprehensive view of cellular response.

The α4β1 integrin signaling network involves numerous intracellular proteins and pathways. Upon ligand binding, integrins cluster and form focal adhesions, recruiting cytoskeletal proteins and signaling molecules. thermofisher.com Key components of this network include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, influencing gene expression, cell survival, and proliferation. thermofisher.com

A systems biology approach to this compound research would involve:

Transcriptomics (RNA-Seq): To identify global changes in gene expression in endothelial cells following stimulation with the this compound.

Proteomics: To quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) within the integrin signaling network.

Computational Modeling: To integrate multi-omics data and construct predictive models of the CS5-mediated biological network, allowing for in silico hypothesis testing.

These approaches will be crucial for uncovering novel downstream targets of this compound signaling and understanding its full biological impact, which could reveal new therapeutic opportunities.

Table 2: Key Protein Families in the α4β1 Integrin Signaling Pathway

Protein Family/ComplexRepresentative MembersPrimary Function in the Pathway
Integrin Subunitsα4 (ITGA4), β1 (ITGB1)Extracellular ligand binding and signal initiation
Focal Adhesion KinasesFAK, Pyk2Early signal transduction, phosphorylation of substrates
Cytoskeletal AdaptorsTalin, Vinculin, Paxillin (B1203293)Linking integrins to the actin cytoskeleton
Non-receptor Tyrosine KinasesSrc, FynPhosphorylation and activation of downstream effectors
MAPK PathwayRas, Raf, MEK, ERKRegulation of gene expression, proliferation, and differentiation
PI3K PathwayPI3K, Akt, mTORCell survival, growth, and metabolism

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery by enabling the rapid in silico design and optimization of novel peptide sequences. nih.govnorthwestern.edu For the this compound, these computational tools can accelerate the discovery of analogues with superior therapeutic properties.

ML algorithms can be trained on existing datasets of peptide sequences and their corresponding binding affinities or biological activities. nih.gov These trained models can then predict the properties of new, un-synthesized peptide sequences, prioritizing the most promising candidates for experimental validation. This approach drastically reduces the time and cost associated with traditional trial-and-error methods. northwestern.edu

Applications of AI/ML in this compound research include:

Predictive Modeling: Using ML models to predict the binding affinity of novel CS5 analogues to α4β1 integrin. arxiv.org

Generative Models: Employing deep learning techniques, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new peptide sequences that are predicted to bind to a specific site on the α4β1 integrin. jhu.edu

HTS Data Analysis: As demonstrated in research using the REDV peptide, ML can be used for automated cell recognition and statistical analysis in high-throughput screening experiments, increasing efficiency and accuracy. nih.gov

Table 3: Hypothetical CS5 Analogues Designed by a Generative AI Model

Analogue IDAI-Generated SequencePredicted Binding ScoreDesign Rationale
CS5-AI-01Ac-C-R-E-D-V-C-NH20.92Cyclization for increased stability
CS5-AI-02R-E-D-(Thia)-W0.88Incorporate non-natural amino acid (Thiazolylalanine)
CS5-AI-03R-D-E-V-G-G-Y0.85Extended C-terminus for potential secondary interactions
CS5-AI-04(d-Arg)-E-D-V0.95Incorporate D-amino acid to increase proteolytic resistance

Emerging Challenges in this compound Bioanalysis and Advanced Characterization

Accurate quantification and characterization of the this compound and its analogues in biological matrices are essential for preclinical and clinical development. However, the bioanalysis of peptides presents unique challenges compared to small molecules. lambda.sk

Key challenges include:

Non-Specific Binding: Peptides can adsorb to various surfaces, including sample vials and chromatography components, leading to inaccurate measurements. bioanalysis-zone.com

Proteolytic Degradation: Peptides are susceptible to degradation by proteases in biological samples, requiring careful sample handling and potentially the use of protease inhibitors.

Matrix Effects: Endogenous components in complex matrices like plasma can interfere with detection, particularly in mass spectrometry-based assays. lambda.sk

Structural Complexity: Characterizing higher-order structures and the impact of modifications (e.g., linkers, conjugation) requires advanced analytical techniques. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification due to its high sensitivity and selectivity. bioanalysis-zone.comnih.gov Method development often requires optimization of sample preparation techniques (e.g., solid-phase extraction), chromatography conditions, and mass spectrometer parameters to overcome the challenges mentioned above. cigb.edu.cu Advanced characterization may also involve techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of analogues in solution.

Table 4: Summary of Bioanalytical Challenges and Mitigation Strategies for this compound

ChallengeDescriptionPotential Analytical Solution(s)
Non-Specific BindingPeptide adsorbs to plasticware and instrument surfaces, causing sample loss.Use of low-binding consumables; addition of carrier proteins or organic solvents to samples. bioanalysis-zone.com
Proteolytic InstabilityPeptide is degraded by enzymes in plasma or tissue homogenates.Immediate sample freezing; addition of broad-spectrum protease inhibitors.
Low SensitivityDifficulty in detecting low concentrations of the peptide in biological fluids.Optimization of LC-MS/MS parameters (e.g., SRM/MRM transitions); use of highly efficient sample extraction methods. cigb.edu.cu
Linker/Conjugate CharacterizationDifficulty in confirming the structure and stability of modified peptides.High-resolution mass spectrometry (HRMS); NMR spectroscopy; in silico modeling of linker conformation. nih.gov

Prospects for Novel Therapeutic and Diagnostic Applications of this compound (Preclinical Research)

The selective binding of the this compound to α4β1 integrin, which is expressed on endothelial cells, makes it a highly promising candidate for therapeutic and diagnostic applications, particularly in the fields of tissue engineering and oncology.

Therapeutic Applications (Preclinical): Preclinical research has largely focused on immobilizing the REDV peptide onto biomaterial scaffolds to promote endothelialization, a key process for the success of vascular grafts and engineered tissues. researchgate.netnih.gov

Vascular Grafts: Small-diameter synthetic vascular grafts modified with the REDV peptide have been shown to reduce early-stage fibrin clot deposition and improve graft patency in animal models. sigmaaldrich.com

Angiogenesis: REDV-modified hydrogels have demonstrated the ability to selectively promote the adhesion, migration, and proliferation of endothelial cells, leading to increased blood vessel density in in vivo models. researchgate.netnih.gov

Targeted Gene Delivery: Polycationic gene carriers functionalized with the REDV peptide have been developed to enhance the transfection and migration of human endothelial cells, offering a potential strategy for targeted gene therapy to promote endothelialization. rsc.org

Diagnostic Applications (Prospective): The specificity of the this compound for α4β1 integrin suggests its potential as a targeting ligand for diagnostic applications. The α4β1 integrin is also known to be involved in inflammatory processes and is expressed on certain tumor cells and lymphatic endothelial cells, representing potential targets. nih.gov Future preclinical research could explore:

Molecular Imaging: Conjugating the this compound to imaging agents (e.g., radionuclides for PET imaging, or fluorescent dyes) could enable the non-invasive visualization of tissues or tumors that overexpress α4β1 integrin.

Cell Sorting and Diagnostics: Using this compound-coated surfaces or magnetic beads to isolate specific cell populations (e.g., endothelial progenitor cells) from biological samples for diagnostic or research purposes.

Table 5: Summary of Key Preclinical Findings for REDV Peptide Applications

Application AreaBiomaterial/SystemKey FindingReference Model
Vascular GraftsREDV-immobilized synthetic graftReduced fibrin deposition and improved patency. sigmaaldrich.comRat model
Tissue EngineeringREDV-conjugated alginate hydrogelPromoted selective adhesion of endothelial cells and increased blood vessel density. nih.govSubcutaneous implantation model
Gene DeliveryREDV-functionalized polycationic nanoparticlesEnhanced transfection and migration of endothelial cells in vitro. rsc.orgHuman endothelial cell line (EA.hy926)
Cell CaptureREDV-modified microfluidic channelsSelectively captured flowing endothelial progenitor cells from fluid. nih.govIn vitro flow chamber model

Q & A

Q. How should researchers design multi-lab studies to confirm this compound’s mechanism of action?

  • Methodological Answer : Standardize protocols across labs using:
  • Shared Reagents : Distribute a central batch of this compound and critical antibodies.
  • Blinded Analysis : Assign third-party statisticians to analyze data.
  • Pre-registration : Document hypotheses and methods on Open Science Framework (OSF) to reduce bias. Publish negative results to avoid publication bias .

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